

Physicochemical Properties of Technical Grade Carbosulfan: An In-depth Technical Guide

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Compound of Interest

Compound Name: Carbosulfan

Cat. No.: B1218777

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade **carbosulfan**. The information is presented to facilitate research, development, and risk assessment of this broad-spectrum carbamate insecticide. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical methods. Mandatory visualizations of metabolic pathways and experimental workflows are included to further elucidate the behavior and analysis of **carbosulfan**.

Chemical Identity and Physical Properties

Technical grade **carbosulfan** is a viscous brown liquid.^{[1][2][3][4]} It is characterized by a slight sulfurous or phenolic odor.^{[5][6]}

Table 1: Chemical Identification of **Carbosulfan**

Identifier	Value
IUPAC Name	2,3-dihydro-2,2-dimethyl-7-benzofuranyl -- INVALID-LINK--carbamate[1]
CAS Number	55285-14-8[1]
Molecular Formula	C20H32N2O3S[7][8]
Molecular Weight	380.54 g/mol [7][8]
Canonical SMILES	CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1 OC(C2)(C)C[1]
InChIKey	JLQUFIHWVLZVTJ-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of Technical Grade **Carbosulfan**

Property	Value	Reference
Physical State	Viscous brown liquid	[1][2][3][4]
Melting Point	< 25 °C	[7][9]
Boiling Point	Approximately 124-128 °C; thermally unstable and degradation occurs at 219.5 °C.[7][10][11]	[7][10][12]
Vapor Pressure	3.1×10^{-5} Pa (2.3×10^{-7} mmHg) at 20-25 °C	[7][13]
Density	1.056 g/cm ³ at 20 °C	[7][14]
Solubility in Water	0.11 - 0.3 mg/L at 20-25 °C[5] [7][14]	[5][7][14]
Solubility in Organic Solvents	Miscible with xylene, hexane, chloroform, dichloromethane, methanol, and acetone.[2][3]	[2][3]
Octanol-Water Partition Coefficient (log Kow)	5.4 - 7.42	[13][14]
Flash Point	96 °C (closed cup)	[7][15]

Stability and Degradation

Carbosulfan is unstable and decomposes slowly at room temperature.[2][3] Its stability is significantly influenced by pH.

- Hydrolysis: **Carbosulfan** is rapidly hydrolyzed under acidic conditions. The half-life (DT50) at 25°C is approximately 0.2 hours at pH 5, 11.4 hours at pH 7, and 173.3 hours (about 7 days) at pH 9.[16][17] Hydrolysis primarily leads to the formation of carbofuran.[16][18]
- Photolysis: In aqueous solutions, **carbosulfan** degrades with a half-life of about 1.4 days at pH 7 when exposed to sunlight, mainly forming carbofuran and dibutylamine.[18]

- **Thermal Stability:** The compound is thermally unstable, with decomposition occurring at 219.5°C.[11] Studies have shown that storage at elevated temperatures ($54 \pm 2^\circ\text{C}$) can lead to significant degradation and the formation of the toxic impurity carbofuran.[19]

Experimental Protocols

The determination of the physicochemical properties of **carbosulfan** follows standardized methodologies, often adhering to guidelines from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA).

Melting Point Determination (Capillary Method)

This method is suitable for substances that can be powdered. For viscous liquids like **carbosulfan**, the determination is often reported as below ambient temperature if it does not solidify.

- **Principle:** A small, uniform sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and is completely liquid are recorded as the melting range.
- **Apparatus:** Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
- **Procedure:**
 - Ensure the sample is dry and representative of the technical grade material.
 - If the sample can be solidified, introduce a small amount into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat rapidly to a temperature approximately 10°C below the expected melting point.
 - Then, decrease the heating rate to $1-2^\circ\text{C}$ per minute.
 - Record the temperature at which the first droplet of liquid appears and the temperature at which the last solid particle disappears. This range is the melting point. For a substance

like **carbosulfan** that is liquid at room temperature, it would be cooled to determine its freezing point, which is equivalent to its melting point.

Vapor Pressure Determination (Knudsen Effusion Method)

This method is suitable for determining the low vapor pressure of pesticides.

- Principle: The rate of mass loss of a substance effusing through a small orifice in a Knudsen cell under vacuum is measured at a constant temperature. The vapor pressure is then calculated from this rate.
- Apparatus: Vapor pressure analyzer with a Knudsen effusion cell, vacuum system, microbalance, temperature controller.
- Procedure:
 - A small amount of the **carbosulfan** sample (approximately 0.5 mg) is placed into the Knudsen effusion cell.
 - The cell is placed in the analyzer, and the system is evacuated to a high vacuum.
 - The sample is heated to and maintained at a constant temperature.
 - The mass loss over time is continuously recorded by the microbalance.
 - The vapor pressure (P) is calculated using the Knudsen equation: $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where dm/dt is the rate of mass loss, A is the area of the effusion orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molecular weight of the substance.

Water Solubility (Column Elution Method - OECD 105)

This method is appropriate for poorly soluble compounds like **carbosulfan**.

- Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration

of the substance in the eluate is analyzed until it reaches a plateau, which represents the water solubility.

- Apparatus: Glass column, inert support material (e.g., glass wool, silica gel), pump for constant water flow, analytical instrument for concentration measurement (e.g., HPLC).
- Procedure:
 - Coat the inert support material with the **carbosulfan** sample.
 - Pack the coated material into the glass column.
 - Pump distilled water through the column at a low, constant flow rate.
 - Collect fractions of the eluate at regular intervals.
 - Analyze the concentration of **carbosulfan** in each fraction using a suitable analytical method (e.g., HPLC-UV).
 - Continue the elution until the measured concentration in consecutive fractions is constant, indicating that saturation has been reached. This constant concentration is the water solubility.

Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

This method is used to determine the log K_{ow} for substances with values in the range of -2 to 4, though it can be extended.

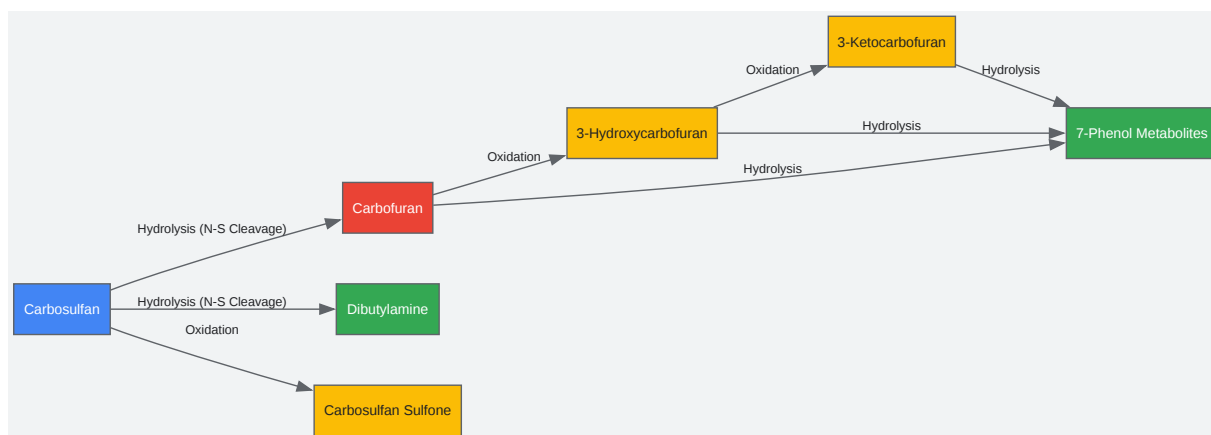
- Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then measured.
- Apparatus: Centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC).
- Procedure:

- Prepare a stock solution of **carbosulfan** in n-octanol.
- Add appropriate volumes of the n-octanol stock solution and water (pre-saturated with n-octanol) to a centrifuge tube.
- Shake the tube for a sufficient time to allow for equilibrium to be established (e.g., 24 hours).
- Separate the two phases by centrifugation.
- Determine the concentration of **carbosulfan** in both the n-octanol and water phases using a suitable analytical method.
- The partition coefficient (K_{ow}) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as $\log K_{ow}$.

Mandatory Visualizations

Metabolic Pathway of Carbosulfan

Carbosulfan acts as a pro-insecticide, being metabolized to the more potent cholinesterase inhibitor, carbofuran. The primary metabolic transformations involve cleavage of the N-S bond and subsequent oxidation.

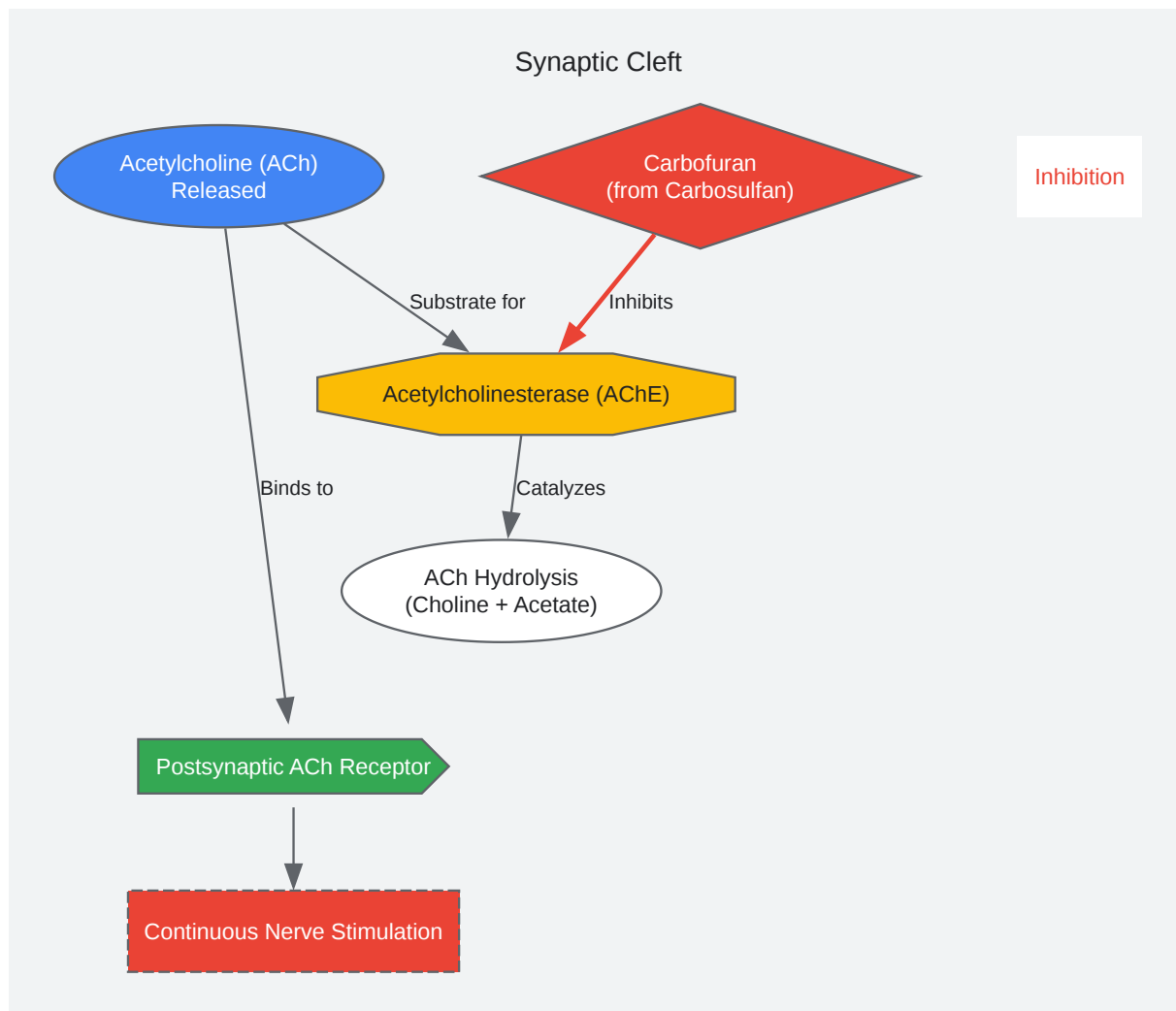


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Metabolic pathway of **carbosulfan**.

Mechanism of Action: Cholinesterase Inhibition

Carbosulfan and its primary metabolite, carbofuran, are carbamate insecticides that function by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous nerve stimulation.

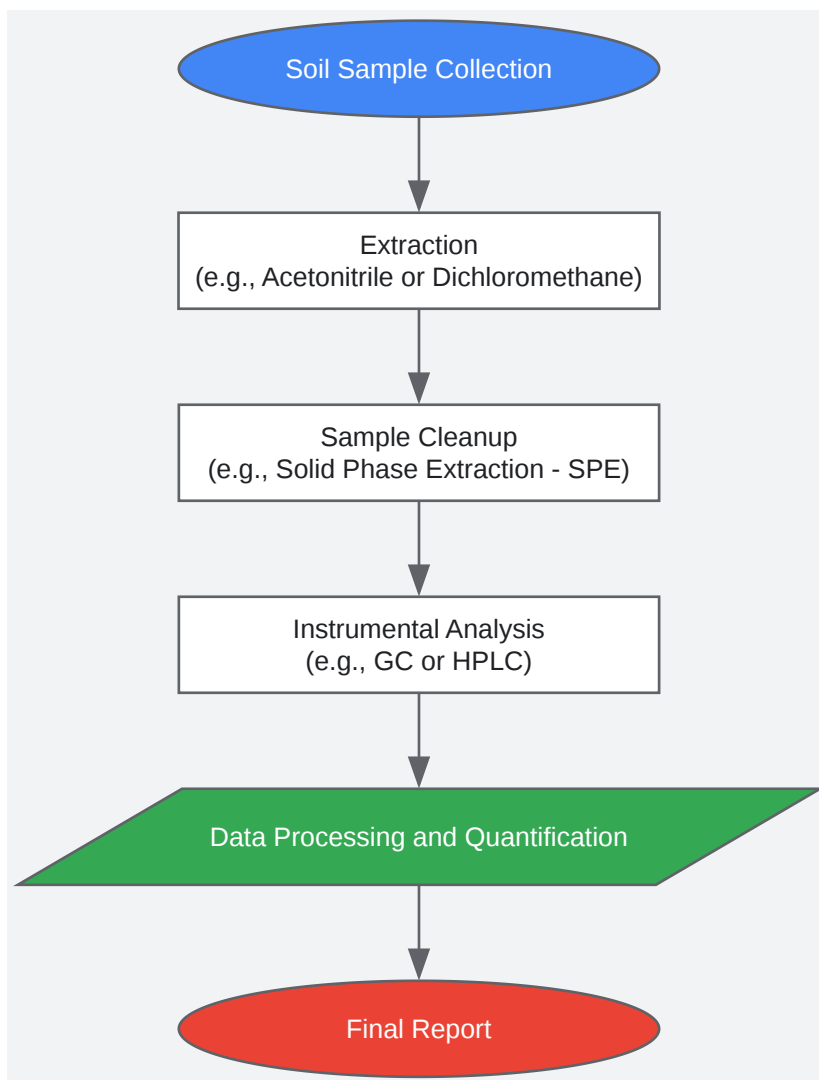


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Mechanism of acetylcholinesterase inhibition.

Experimental Workflow: Residue Analysis in Soil

This diagram outlines a typical workflow for the analysis of **carbosulfan** and its major metabolite, carbofuran, in soil samples.



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Workflow for **carbosulfan** residue analysis in soil.

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- To cite this document: BenchChem. [Physicochemical Properties of Technical Grade Carbosulfan: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218777#physicochemical-properties-of-technical-grade-carbosulfan]

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